Sodium cholesteryl sulfate

Catalog No.
S791554
CAS No.
2864-50-8
M.F
C27H45NaO4S
M. Wt
488.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium cholesteryl sulfate

CAS Number

2864-50-8

Product Name

Sodium cholesteryl sulfate

IUPAC Name

sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

Molecular Formula

C27H45NaO4S

Molecular Weight

488.7 g/mol

InChI

InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1

InChI Key

LMPVQXVJTZWENW-KPNWGBFJSA-M

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]

Synonyms

(3β)-Cholest-5-en-3-ol 3-(Hydrogen Sulfate) Sodium Salt; Cholesterol Hydrogen Sulfate; Cholesteryl Sodium Sulfate; Sodium Cholesteryl Sulfate;

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+]

The exact mass of the compound Sodium cholesteryl sulfate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium cholesteryl sulfate (SCS) is an anionic sterol derivative and the sodium salt of cholesterol sulfate. Unlike unmodified cholesterol, SCS possesses an ionizable sulfate moiety that imparts both amphiphilic properties and a strong negative charge at physiological pH. This structural modification fundamentally alters its physicochemical behavior, enabling it to form stable fluid lamellar phases, decrease the main phase transition temperature of model phospholipid membranes, and act as a potent bilayer stabilizer. In industrial and pharmaceutical procurement, SCS is primarily sourced as a specialized functional excipient for lipid-based drug delivery systems, where it facilitates the creation of nonconventional liposomes, improves the encapsulation efficiency of cationic active pharmaceutical ingredients (APIs), and forms stable colloidal complexes that mitigate the toxicity of highly lipophilic drugs [1].

Substituting sodium cholesteryl sulfate with unmodified cholesterol or generic anionic lipids frequently results in formulation failure due to differences in solubility, charge density, and membrane kinetics. While unmodified cholesterol is a standard liposomal stabilizer, it is practically insoluble in water, lacks a surface charge, and exhibits significantly slower intermembrane exchange rates, which can hinder rapid equilibration during self-assembly processes [1]. Furthermore, attempting to replace SCS with non-sterol anionic lipids (such as DSPG or DMPG) sacrifices the rigidifying, condensing effect that the sterol backbone provides to the acyl chains of the lipid bilayer [2]. Consequently, for applications requiring both robust structural stabilization and a high negative zeta potential—such as the complexation of polyene antifungals or the encapsulation of cationic peptides—SCS is a non-interchangeable functional excipient [3].

Accelerated Intermembrane Exchange Kinetics for Rapid Self-Assembly

In liposomal manufacturing, the rate at which sterols equilibrate between lipid bilayers dictates process efficiency. Kinetic transfer assays utilizing egg phosphatidylcholine (EPC) liposomes demonstrate that sodium cholesteryl sulfate exhibits a significantly faster intermembrane exchange rate compared to unmodified cholesterol. Specifically, the exchange rate for SCS is approximately 10-fold faster than that of cholesterol across all tested liposome sizes (40 to 250 nm) [1]. This accelerated transbilayer movement and intermembrane flux allow for more rapid sorting and equilibration during the formulation of complex lipid nanoparticles.

Evidence DimensionIntermembrane exchange rate
Target Compound Data~10-fold faster exchange kinetics
Comparator Or BaselineUnmodified cholesterol (slower exchange rate)
Quantified Difference1x order of magnitude increase in exchange speed
ConditionsEPC/sterol liposome transfer assay at physiological pH

Faster exchange kinetics streamline the manufacturing and self-assembly processes of lipid-based drug delivery systems, reducing equilibration times.

Superior Encapsulation Efficiency for Cationic APIs

The incorporation of sodium cholesteryl sulfate into liposomal membranes introduces a strong negative surface charge, which is critical for the stable encapsulation of cationic drugs such as colistin and polymyxin B. Formulations utilizing SCS-modified liposomes achieve a highly negative zeta potential (e.g., -60 to -66 mV), which significantly enhances the electrostatic interaction between the bilayer and the cationic peptide [1]. Compared to neutral liposomes formulated with standard cholesterol, which typically yield low encapsulation efficiencies (e.g., ~18.4%), the integration of anionic sterols or lipids can drive encapsulation efficiency up to 67.0% or higher, while simultaneously reducing the phospholipid membrane permeability to the drug[2].

Evidence DimensionZeta potential and Encapsulation Efficiency (EE%)
Target Compound DataHighly negative zeta potential (-60 mV) and enhanced EE% (up to 67%)
Comparator Or BaselineNeutral cholesterol-based liposomes (low EE%, ~18.4%)
Quantified Difference>3-fold increase in encapsulation efficiency for cationic peptides
ConditionsColistin-loaded liposomal formulation

Maximizing the encapsulation efficiency of expensive or highly toxic cationic APIs directly reduces material waste and improves the pharmacokinetic profile of the final drug product.

Mitigation of API Toxicity via Disk-Shaped Colloidal Complexation

Sodium cholesteryl sulfate is uniquely capable of forming stable, 1:1 molar disk-shaped colloidal complexes with highly toxic, lipophilic APIs such as Amphotericin B. In clinical formulations (e.g., Amphotec), this specific complexation alters the tissue distribution and cellular interaction of the drug. Compared to the conventional Amphotericin B deoxycholate micellar formulation (Fungizone), the SCS-Amphotericin B complex significantly reduces binding to mammalian cell cholesterol, thereby drastically lowering nephrotoxicity[1]. This complexation improves the therapeutic index of the antifungal by 4- to 6-fold, demonstrating the irreplaceable role of SCS in rescuing the safety profile of critical therapeutics [2].

Evidence DimensionTherapeutic index and nephrotoxicity
Target Compound Data1:1 molar SCS-AmB complex (high therapeutic index, reduced nephrotoxicity)
Comparator Or BaselineAmphotericin B deoxycholate micelles (high nephrotoxicity)
Quantified Difference4- to 6-fold improvement in the therapeutic index
ConditionsIn vivo antifungal efficacy and toxicity models

Utilizing SCS to formulate lipid complexes is a proven industrial strategy to commercialize highly effective but systemically toxic active pharmaceutical ingredients.

Aqueous Solubility and Emulsification Capability

Unlike unmodified cholesterol, which is highly hydrophobic and practically insoluble in water, sodium cholesteryl sulfate contains an ionizable sodium salt that grants it significant solubility in both water and polar aprotic solvents. SCS demonstrates a solubility of approximately 10 mg/mL in DMSO and 20 mg/mL in dimethyl formamide (DMF) . This amphiphilic nature allows SCS to act as a potent surfactant and emulsifying agent, stabilizing lipid-based formulations and oil-in-water emulsions without the need for excessive harsh organic solvents .

Evidence DimensionAqueous and polar solvent solubility
Target Compound DataSoluble in water; ~10 mg/mL in DMSO
Comparator Or BaselineUnmodified cholesterol (practically insoluble in water)
Quantified DifferenceComplete phase transition from insoluble to soluble in aqueous/polar media
ConditionsStandard laboratory solubility assays at room temperature

The enhanced solubility profile of SCS simplifies formulation workflows, enabling aqueous-phase processing and the creation of stable emulsions in cosmetic and pharmaceutical manufacturing.

Commercial Manufacturing of Polyene Antifungal Complexes

SCS is the definitive excipient for formulating 1:1 molar colloidal dispersions with Amphotericin B, directly reducing nephrotoxicity and improving the therapeutic index of the final intravenous product [1].

Encapsulation of Cationic Peptides and Antibiotics

Due to its ability to impart a strong negative zeta potential (-60 mV), SCS is the preferred sterol for liposomal formulations of cationic drugs like colistin, maximizing encapsulation efficiency and preventing premature drug leakage [2].

Surface Modification for Targeted Nanovectors

The anionic surface charge provided by SCS serves as an effective anchor for conjugating cationic targeting polymers (e.g., folate-poly-L-lysine) to liposomes, facilitating the development of receptor-mediated, tumor-targeting drug delivery systems[3].

Biomimetic Skin Barrier Repair Formulations

As an endogenous component of the human epidermis, SCS is utilized in advanced dermatological creams and lotions where it acts as both a structural emulsion stabilizer and a biomimetic agent to support keratinocyte differentiation and stratum corneum integrity [4].

Hydrogen Bond Acceptor Count

4

Exact Mass

488.29362537 g/mol

Monoisotopic Mass

488.29362537 g/mol

Heavy Atom Count

33

Appearance

Assay:≥95%A crystalline solid

UNII

87FG30X25H

Wikipedia

Sodium cholesteryl sulfate

Use Classification

Cosmetics -> Skin conditioning

Dates

Last modified: 09-15-2023

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